molecular formula C19H17N3O4 B4897555 1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile

1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile

Cat. No.: B4897555
M. Wt: 351.4 g/mol
InChI Key: IZZOVCHJKUUPBY-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile is a complex organic compound characterized by its unique structural components. The compound features a pyrrolidine ring, a phenyl group, and a nitrophenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzoyl chloride with 2-phenylpyrrolidine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-4-nitrophenyl)piperazine
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

1-[(4-Methoxy-3-nitrophenyl)carbonyl]-2-phenylpyrrolidine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, phenyl group, and nitrophenyl moiety sets it apart from other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-(4-methoxy-3-nitrobenzoyl)-2-phenylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-17-9-8-14(12-16(17)22(24)25)18(23)21-11-5-10-19(21,13-20)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZOVCHJKUUPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2(C#N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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